(S)-1-Ethyl-3-methyl-piperazine dihydrochloride
CAS No.: 1630082-91-5
Cat. No.: VC3020206
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630082-91-5 |
|---|---|
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (3S)-1-ethyl-3-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | LZQXZFBVEYXZIP-KLXURFKVSA-N |
| Isomeric SMILES | CCN1CCN[C@H](C1)C.Cl.Cl |
| SMILES | CCN1CCNC(C1)C.Cl.Cl |
| Canonical SMILES | CCN1CCNC(C1)C.Cl.Cl |
Introduction
Chemical Identity and Structure
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a salt form of a substituted piperazine with the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1630082-91-5 |
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (3S)-1-ethyl-3-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
| Standard InChIKey | LZQXZFBVEYXZIP-KLXURFKVSA-N |
| Isomeric SMILES | CCN1CCNC@HC1.Cl.Cl |
The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at the 1,4-positions) with an ethyl group attached to one nitrogen atom and a methyl group at the 3-position with the S-configuration. The dihydrochloride form indicates that both nitrogen atoms are protonated and paired with chloride counter-ions.
Physical and Chemical Properties
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride exists as an off-white solid at room temperature . The compound's physical and chemical properties are summarized below:
| Property | Description |
|---|---|
| Physical State | Off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage Stability | 3 years shelf life when stored properly |
| pKa | Not explicitly provided in literature, but piperazines typically have pKa values around 9-10 |
| Optical Rotation | Specific to S-enantiomer (value not provided in available research) |
| Melting Point | Not specified in available literature |
The stereochemistry at the 3-position (S-configuration) is a critical aspect of this compound, as it determines its three-dimensional structure and potential interactions with biological targets.
Synthesis Methods
Several synthetic routes can be employed to prepare (S)-1-Ethyl-3-methyl-piperazine dihydrochloride:
Alkylation Reactions
Alkylation reactions represent the primary methods used to synthesize piperazine derivatives, including (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. This typically involves:
-
Starting with an appropriately substituted piperazine precursor, often with protecting groups
-
Selective alkylation at one nitrogen position
-
Stereochemical control to ensure the correct configuration at the 3-position
-
Deprotection and salt formation with hydrogen chloride
Starting from Protected Precursors
One common approach involves using protected chiral precursors such as:
-
(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4)
-
(S)-1-Cbz-3-methylpiperazine (CAS: 612493-87-5)
These protected intermediates allow for selective functionalization followed by deprotection and salt formation .
Applications in Research and Drug Development
Pharmaceutical Intermediates
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride serves as an important chiral building block in pharmaceutical synthesis. The compound is used as an intermediate in the development of various drugs due to its specific stereochemistry and ability to interact effectively with biological targets.
Receptor Interactions
Piperazine derivatives, including this compound, often exhibit affinity for neurotransmitter receptors in the central nervous system, such as:
-
Serotonin receptors (5-HT)
-
Dopamine receptors
-
Other G-protein coupled receptors
These interactions make them valuable scaffolds in the development of psychoactive drugs, antidepressants, antipsychotics, and other neuroactive compounds.
| Supplier | Product Number | Package Size | Price (USD) |
|---|---|---|---|
| TRC | E946008 | 10mg | $45 |
| Activate Scientific | AS123440 | 1g | $599 |
| ACHEMBLOCK | O34270 | 5g | $1,225 |
| Ambeed | A853455 | 100mg | $105 |
| Ambeed | A853455 | 250mg | $156 |
These prices were reported as of December 2021 and may have changed since then .
| Classification | Details |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques can be employed to verify the identity and purity of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume